

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-amino-3-methoxypropanoic acid

Cat. No.: B113118

[Get Quote](#)

O-methyl-D-serine is a derivative of the amino acid D-serine, where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group. As a non-natural, chiral alpha-amino acid, it does not exist in nature but serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} Its most prominent application is as a key starting material for the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain.^[1] Furthermore, its structural relationship to D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, makes its derivatives valuable tools in neuroscience research.^{[3][4][5][6]} Understanding its precise physicochemical properties is therefore paramount for its effective use in synthesis, quality control, and advanced research applications.

Core Molecular and Physicochemical Properties

The fundamental identity of O-methyl-D-serine is defined by its structure and resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods required for its characterization.

Structural and Molecular Identity

Property	Value	Source(s)
IUPAC Name	(2R)-2-amino-3-methoxypropanoic acid	(Derived)
Chemical Formula	C ₄ H ₉ NO ₃	[7][8]
Molecular Weight	119.12 g/mol	[7][8]
CAS Number	86123-95-7 (for Boc-protected form)	[9][10]
Canonical SMILES	COCC(C(=O)O)N	[8]
InChI Key	KNTFCRCCPLEUQZ-UHFFFAOYSA-N (for racemic)	[8]
Classification	Alpha-amino acid, Dialkyl ether	[2]

Summary of Key Physicochemical Data

The following table summarizes critical experimental and predicted data for O-methyl-D-serine and its common derivatives, which are often encountered in synthesis and analysis.

Parameter	Value	Compound Form & Conditions	Source(s)
Appearance	White to off-white powder/crystals	Free base or hydrochloride salt	[11]
Melting Point	163-166 °C	D-Serine methyl ester hydrochloride	[12]
pKa	3.52 ± 0.10 (Predicted)	Boc-protected form (carboxyl group)	[9]
Optical Rotation [α] ²⁰ /D	-4°	D-Serine methyl ester hydrochloride (c=4 in ethanol)	[12]
Solubility	Soluble in water	D-Serine	[13]

Experimental Determination of Physicochemical Properties

The data presented above are derived from specific, validated experimental protocols. The following sections detail the methodologies for determining these key characteristics, providing both the procedural steps and the scientific rationale behind them.

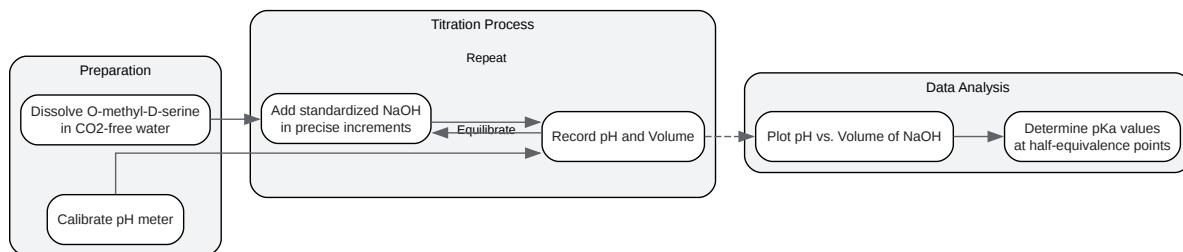
Chirality and Specific Optical Rotation

As a chiral molecule, O-methyl-D-serine rotates plane-polarized light. The direction and magnitude of this rotation are fundamental properties used to confirm its enantiomeric identity and purity.

This protocol describes a standardized method for verifying the stereochemistry of O-methyl-D-serine or its derivatives.

- Principle: A solution of a known concentration of the chiral analyte is placed in a polarimeter. The instrument measures the angle by which the plane of polarized light is rotated upon passing through the solution. The specific rotation is a standardized value calculated from this angle, the concentration, and the path length.
- Instrumentation: Standard laboratory polarimeter with a sodium lamp (D-line, 589 nm).
- Procedure:
 1. Solution Preparation: Accurately weigh a sample of O-methyl-D-serine derivative (e.g., 400 mg of D-serine methyl ester hydrochloride) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. This corresponds to the concentration 'c' in g/mL.[12]
 2. Instrument Calibration: Calibrate the polarimeter with a blank solvent cell to set the zero point.
 3. Measurement: Fill the sample cell (of a known path length 'l' in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation angle ' α '.

4. Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$


- Interpretation: A negative value, such as the -4° reported for the D-serine methyl ester hydrochloride, confirms the levorotatory nature of this specific derivative under the measurement conditions.^[12] The magnitude is a critical quality control parameter.

Acidity and pKa Determination

The pKa values of the carboxylic acid and amino groups are crucial for understanding the molecule's charge state at different pH levels, which influences its solubility, reactivity, and behavior in chromatographic separations.

This method establishes the dissociation constants by monitoring pH changes during titration with a strong base.

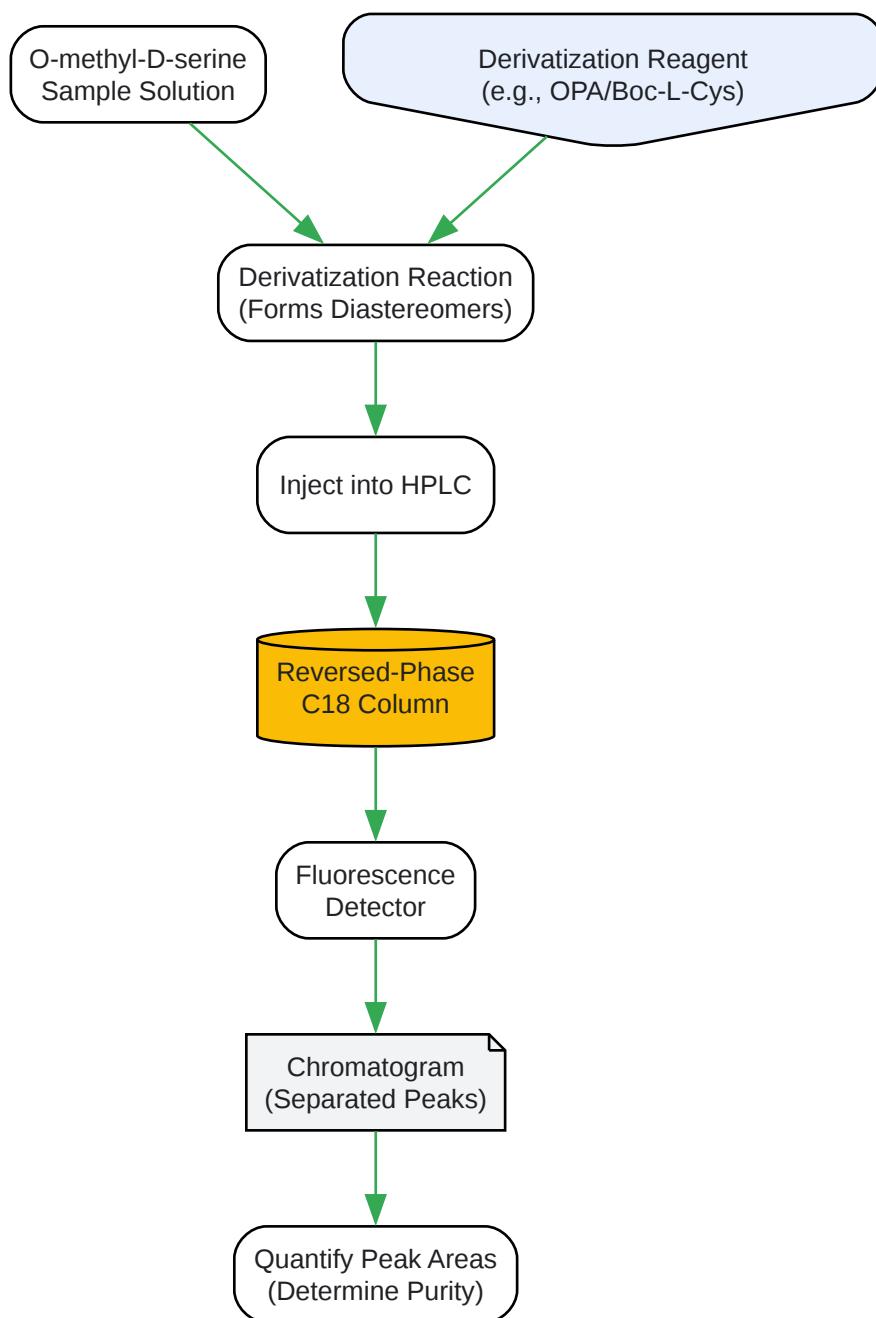
- Principle: An acidic solution of the amino acid is titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of titrant. The resulting titration curve reveals the pKa values at the half-equivalence points.
- Procedure:
 - Sample Preparation: Dissolve a precisely weighed amount of O-methyl-D-serine in deionized, CO₂-free water to a known concentration (e.g., 0.1 M).
 - Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add a standardized NaOH solution in small, precise increments using a burette.
 - Data Collection: Record the pH of the solution after each increment of NaOH has been added and the reading has stabilized.
 - Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The midpoint of the first buffer region corresponds to pKa₁ (carboxyl group), and the midpoint of the second buffer region corresponds to pKa₂ (amino group).
- Causality: The inflection points on the curve represent the equivalence points where the functional groups are fully deprotonated. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations, representing the point of maximum buffering capacity.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Analytical and Spectroscopic Characterization

A robust analytical profile is essential for confirming the identity, purity, and structure of O-methyl-D-serine. This involves a combination of chromatographic and spectroscopic techniques.


Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and, critically, for separating the D- and L-enantiomers.[14][15] Since O-methyl-D-serine lacks a native chromophore for standard UV detection, a pre-column derivatization step is typically required.[14][16]

- Principle: The analyte is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column.
- Derivatization Agent: A common choice is o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[16]
- Procedure:

1. Sample Preparation: Prepare a solution of O-methyl-D-serine in a suitable buffer.
2. Derivatization: Mix the sample solution with the OPA/Boc-L-Cys reagent and allow it to react for a specific time under controlled conditions (e.g., room temperature for 2 hours).
[17] The reaction must be carefully optimized as the stability of the derivatives can be time-limited.[16]
3. HPLC Analysis: Inject the derivatized sample onto a reversed-phase column (e.g., C18).
4. Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile to elute the diastereomers.
5. Detection: Monitor the eluent using a fluorescence detector, as the OPA derivatives are highly fluorescent.
6. Quantification: The enantiomeric purity (or enantiomeric excess) is determined by comparing the peak areas of the two separated diastereomers.

- Trustworthiness: This method is self-validating. The successful separation of a racemic (DL) standard into two distinct peaks confirms the method's ability to resolve the enantiomers. The retention times of the D,L* and L,L* diastereomers serve as reliable identifiers.[16]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for chiral HPLC analysis.

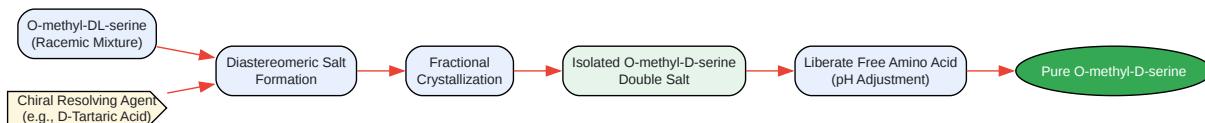
Spectroscopic Identification

NMR provides unambiguous structural information. For O-methyl-D-serine, key expected signals in ^1H NMR (in D_2O) would include:

- A singlet around 3.4 ppm for the methoxy (-OCH₃) protons.
- A multiplet (doublet of doublets) for the alpha-proton (-CH).
- Two distinct multiplets for the diastereotopic beta-protons (-CH₂-).

¹³C NMR would show four distinct signals corresponding to the four carbon atoms in the molecule.[18][19]

IR spectroscopy is used to confirm the presence of key functional groups. A typical spectrum would exhibit:


- A broad band from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H stretches of the ammonium group (in zwitterionic form).
- A strong C=O stretch from the carboxylate group around 1580-1650 cm⁻¹.
- A C-O stretch from the ether linkage around 1100 cm⁻¹.[20]

Synthesis Pathway and Key Applications

Understanding the synthesis provides context for potential impurities and the importance of the analytical methods described.

Synthesis Overview

A common synthetic route involves the resolution of a racemic mixture, O-methyl-DL-serine.[1] This ensures high enantiomeric purity in the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the chiral resolution of O-methyl-D-serine.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

- **Hazards:** O-methyl-D-serine is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[7\]](#)[\[8\]](#)
- **Personal Protective Equipment (PPE):** Always handle the compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary by supplier, with recommendations ranging from room temperature to 2-8°C.[\[9\]](#)[\[21\]](#)

Conclusion

O-methyl-D-serine is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose utility in pharmaceutical synthesis and research is directly dependent on its physicochemical properties. Its chirality, acidity, and spectral profile are defining characteristics that must be rigorously controlled and verified. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to confidently characterize and utilize O-methyl-D-serine, ensuring both the integrity of their work and the quality of the resulting therapeutic agents and research outcomes.

References

- CN105949074A - Synthesis method of O-methyl-D-serine - Google P
- O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (URL: [\[Link\]](#))
- IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey).
- Organic Syntheses Procedure. (URL: [\[Link\]](#))
- Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre - AKJournals. (URL: [\[Link\]](#))
- Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission | PNAS. (URL: [\[Link\]](#))
- Showing metabocard for O-Methyl-DL-serine (HMDB0341365) - HMDB. (URL: [\[Link\]](#))

- Synthesis of O-methyl-L-serine and N.alpha.
- Purification of serine racemase: Biosynthesis of the neuromodul
- Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (URL: [Link])
- D-Amino Acids as Putative Neurotransmitters: Focus on D-Serine - ResearchG
- DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem. (URL: [Link])
- Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PubMed Central. (URL: [Link])
- N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem. (URL: [Link])
- 1H NMR Spectrum (YMDB00284)
- Amino acid - Wikipedia. (URL: [Link])
- d-Serine as a gliotransmitter and its roles in brain development and disease - Frontiers. (URL: [Link])
- Is serine an optically active compound? Explain. - Quora. (URL: [Link])
- d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspart

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 2. Human Metabolome Database: Showing metabocard for O-Methyl-DL-serine (HMDB0341365) [hmdb.ca]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-o-methyl-D-serine CAS#: 86123-95-7 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. D-丝氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. D-Serine | NMDA Receptors | Tocris Bioscience [tocris.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR [m.chemicalbook.com]
- 19. N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113118#physicochemical-characteristics-of-o-methyl-d-serine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com